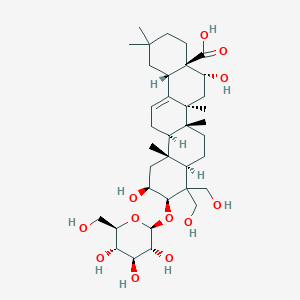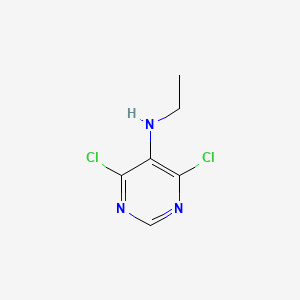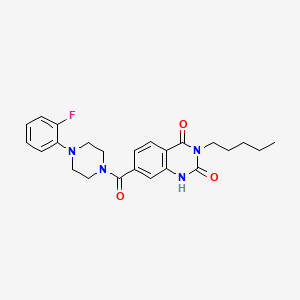
3-O-beta-D-Glucopyranosylplatycodigenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Beta-D-Glucopyranosylplatycodigenin: This compound exhibits significant biological activities, including anti-proliferative effects against certain cell lines .
Mechanism of Action
Target of Action
3-O-beta-D-Glucopyranosylplatycodigenin is an oleanane-type triterpenoid isolated from the roots of Platycodon grandiflorum . The primary target of this compound is the HSC-T6 cell line . It exhibits anti-proliferative activities against this cell line .
Mode of Action
It is known to exhibit anti-proliferative activities, suggesting that it may inhibit cell division and growth in the hsc-t6 cell line .
Biochemical Pathways
Its anti-proliferative activity suggests that it may interfere with the pathways involved in cell cycle regulation and proliferation .
Pharmacokinetics
The pharmacokinetics of this compound have been evaluated in mice . The compound was found to be quickly absorbed with a short Tmax (<45 min) . The pharmacokinetic parameters were higher for 3-O-beta-D-glucopyranosylplatyconic acid (GPA), another major absorbed platycoside, than for this compound at the same dosage . This suggests that GPA may be the main absorbed saponin in vivo .
Result of Action
The primary result of the action of this compound is its anti-proliferative effect on the HSC-T6 cell line . This suggests that it may inhibit cell division and growth in these cells .
Biochemical Analysis
Biochemical Properties
3-O-beta-D-Glucopyranosylplatycodigenin plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the proliferation of HSC-T6 cells, a type of hepatic stellate cell, with an IC50 value of 13.36 μM . This interaction suggests that this compound may modulate enzymes involved in cell cycle regulation and apoptosis.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, this compound affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis . This inhibition is likely due to direct binding interactions with the active sites of these enzymes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound have been studied extensively. In laboratory settings, its stability and degradation over time are critical factors. The compound is relatively stable under standard storage conditions but may degrade when exposed to light and moisture . Long-term studies have shown that this compound maintains its biological activity for several months when stored properly.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it exhibits beneficial effects such as anti-inflammatory and anti-tumor activities. At higher doses, it may cause toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . This interaction affects the metabolic flux and levels of various metabolites, influencing the overall metabolic profile of the organism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to accumulate in certain tissues, such as the liver and lungs, where it exerts its biological effects . The compound’s distribution is influenced by its lipophilicity and affinity for cellular transporters.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are affected by its localization, with nuclear localization being associated with modulation of gene expression . Post-translational modifications, such as glycosylation, may also play a role in directing the compound to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-O-Beta-D-Glucopyranosylplatycodigenin is typically isolated from natural sources, specifically the roots of Platycodon grandiflorum . The extraction process involves several steps, including solvent extraction, chromatography, and crystallization to purify the compound .
Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily obtained through natural extraction methods. advancements in biotechnology and synthetic biology may offer potential for large-scale production in the future .
Chemical Reactions Analysis
Types of Reactions: 3-O-Beta-D-Glucopyranosylplatycodigenin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can alter the triterpenoid structure.
Substitution: This reaction can involve the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: 3-O-Beta-D-Glucopyranosylplatycodigenin is used in chemical research to study its structural properties and reactivity .
Biology: In biological research, this compound is investigated for its anti-proliferative effects on various cell lines, making it a potential candidate for cancer research .
Medicine: The compound’s anti-inflammatory and anti-tumor properties are of interest in medicinal research, particularly for developing new therapeutic agents .
Comparison with Similar Compounds
- 3-O-Beta-D-Glucopyranosylplatyconic acid
- Platycoside E
- Platycoside G1
- Deapio-platycodin-D
- Deapio-platyconic acid A lactone
Uniqueness: 3-O-Beta-D-Glucopyranosylplatycodigenin is unique due to its specific glycosylation pattern and its potent anti-proliferative activity. Compared to similar compounds, it exhibits a higher degree of biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O12/c1-31(2)10-11-36(30(45)46)19(12-31)18-6-7-22-32(3)13-20(40)28(48-29-27(44)26(43)25(42)21(15-37)47-29)35(16-38,17-39)23(32)8-9-33(22,4)34(18,5)14-24(36)41/h6,19-29,37-44H,7-17H2,1-5H3,(H,45,46)/t19-,20-,21+,22+,23+,24+,25+,26-,27+,28-,29-,32+,33+,34+,36+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVWWHYNAAZHQR-KNSUCORESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(CO)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H](C3(CO)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2990874.png)
![4-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2990875.png)


![1-(2,5-dimethylphenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2990882.png)
![(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine](/img/structure/B2990883.png)
![1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2990884.png)
![4-(tert-butyl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2990885.png)
![N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]but-2-ynamide](/img/structure/B2990888.png)

![1-(4-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2990890.png)
